molecular formula C22H16FN3O6S B4302547 (3Z)-3-[(4-FLUOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE

(3Z)-3-[(4-FLUOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE

Cat. No.: B4302547
M. Wt: 469.4 g/mol
InChI Key: OEGJYKXWOIWFTK-MHWRWJLKSA-N
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Description

(3Z)-3-[(4-FLUOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE is a complex organic compound characterized by the presence of multiple functional groups, including a fluorobenzylidene moiety, a methylphenylsulfonyl group, and dinitroindoline

Preparation Methods

The synthesis of (3Z)-3-[(4-FLUOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the indoline core, followed by the introduction of the nitro groups, and finally, the attachment of the fluorobenzylidene and methylphenylsulfonyl groups. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve optimization of these reactions to improve yield and scalability.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reagents such as hydrogen gas with a metal catalyst or other reducing agents like lithium aluminum hydride.

    Substitution: The fluorobenzylidene moiety can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Addition: The double bond in the benzylidene group can undergo addition reactions with various electrophiles.

Common reagents used in these reactions include strong acids, bases, reducing agents, and specific catalysts. The major products formed depend on the reaction conditions and the specific reagents used.

Scientific Research Applications

(3Z)-3-[(4-FLUOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: The compound could be explored for drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: It may find applications in the development of new materials with unique properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (3Z)-3-[(4-FLUOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions, which contribute to its overall activity.

Comparison with Similar Compounds

Similar compounds include other indoline derivatives with different substituents. For example:

    3-(4-methylphenyl)sulfonyl-2-propenenitrile: Another sulfonyl-containing compound with different functional groups.

    3-(4-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone: A related compound with a furanone core instead of an indoline core.

The uniqueness of (3Z)-3-[(4-FLUOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3Z)-3-[(4-fluorophenyl)methylidene]-1-(4-methylphenyl)sulfonyl-4,6-dinitro-2H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O6S/c1-14-2-8-19(9-3-14)33(31,32)24-13-16(10-15-4-6-17(23)7-5-15)22-20(24)11-18(25(27)28)12-21(22)26(29)30/h2-12H,13H2,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGJYKXWOIWFTK-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(=CC3=CC=C(C=C3)F)C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C/C(=C\C3=CC=C(C=C3)F)/C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-3-[(4-FLUOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE
Reactant of Route 2
Reactant of Route 2
(3Z)-3-[(4-FLUOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE
Reactant of Route 3
Reactant of Route 3
(3Z)-3-[(4-FLUOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE
Reactant of Route 4
Reactant of Route 4
(3Z)-3-[(4-FLUOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE
Reactant of Route 5
Reactant of Route 5
(3Z)-3-[(4-FLUOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE
Reactant of Route 6
(3Z)-3-[(4-FLUOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE

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